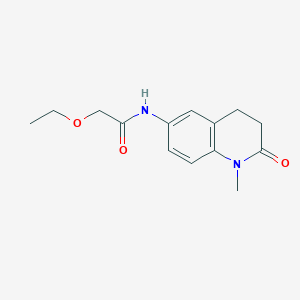
2-乙氧基-N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
科学研究应用
- 研究人员已经研究了包含1,2,3,4-四氢喹啉核心结构的衍生物的抗菌特性。 例如,从香草醛合成并用3-甲基-2-丁烯基取代的化合物已显示出有希望的抗菌活性 .
- 值得注意的是,一些衍生物对细菌表现出良好的抗菌潜力,例如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和化脓性链球菌 .
- 1,2,3,4-四氢喹啉骨架已被用于开发新型抗感染剂。 研究人员合成了具有这种核心结构的化合物,并评估了其对感染性疾病的疗效 .
- 该化合物独特的结构,包括二甲氧基苯乙烯基部分,将其归类为“杂stilbene”衍生物。 这些化合物在包括药物开发在内的各个领域具有潜在应用 .
- 杂环化合物,特别是那些含有咪唑样部分的化合物,在历史上提供了很高的化学治疗价值。 1,2,3,4-四氢喹啉骨架通过提供不同的化学性质促成了这种价值 .
- 该化合物的合成路线和修饰对药物设计有影响。 研究人员探索了不同的策略来获得具有改善的药理学性质的衍生物 .
- 鉴于与抗菌素耐药性相关的日益严重的公共卫生问题,迫切需要新型候选药物。 对2-乙氧基-N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)乙酰胺等化合物的研究有助于解决这一挑战 .
抗菌潜力
抗感染剂
杂stilbene衍生物
化学治疗价值
药物合成
AMR(抗菌素耐药性)挑战
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 2-ethoxyacetic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hyd
生物活性
2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.43 g/mol
- CAS Number : 40889570
Anticancer Properties
Research indicates that compounds similar to 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibit significant anticancer activity. For instance, studies have demonstrated that tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The observed minimum inhibitory concentrations (MICs) suggest that the compound could be developed as an antibiotic agent.
Neuroprotective Effects
Neuroprotective properties have also been noted in related compounds. These effects are attributed to the ability of the compound to inhibit oxidative stress and inflammation in neuronal cells. Such mechanisms are crucial for the development of therapies for neurodegenerative diseases.
The biological activity of 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression : It could affect the expression of genes related to apoptosis and cell cycle regulation.
- Antioxidant Activity : By scavenging free radicals, it may reduce oxidative damage in cells.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of tetrahydroquinoline derivatives for their anticancer activity. The results showed that compounds with similar structures to 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibited IC50 values in the micromolar range against various cancer cell lines .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial potential of various tetrahydroquinoline derivatives. The results indicated that certain derivatives had MIC values lower than those of standard antibiotics against resistant strains of bacteria .
Data Tables
属性
IUPAC Name |
2-ethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-9-13(17)15-11-5-6-12-10(8-11)4-7-14(18)16(12)2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVVQFGGJHWDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














